![molecular formula C21H14Cl2N2OS B401604 2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 288310-15-6](/img/structure/B401604.png)
2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C21H14Cl2N2OS . It is a derivative of benzothiazole, which is a bicyclic compound with fused benzene and thiazole rings .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions of 2-amino- and 2-mercaptothiazole derivatives . These reactions provide powerful tools for the design of a wide variety of aromatic azoles . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of benzothiazole and benzamide moieties . The exact 3D conformer and other structural details are not available in the current data.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 413.31966 . Other physical and chemical properties are not available in the current data.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Benzothiazole derivatives, including compounds structurally related to 2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, have shown potent antitumor activities. A study by Yoshida et al. (2005) highlights the synthesis and biological evaluation of such derivatives, emphasizing their potential as antitumor agents (Yoshida et al., 2005).
Anticancer Evaluation
Ravinaik et al. (2021) conducted a study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds demonstrated significant anticancer activity against multiple cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Activity
Padalkar et al. (2014) investigated the antimicrobial properties of benzimidazole, benzoxazole, and benzothiazole derivatives. The study revealed that these novel compounds exhibited broad-spectrum antimicrobial activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Padalkar et al., 2014).
Antihyperglycemic Agents
Nomura et al. (1999) explored the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as part of a search for new antidiabetic agents. Their study identified a promising candidate drug for the treatment of diabetes mellitus, highlighting the potential of benzothiazole derivatives in the field of diabetes research (Nomura et al., 1999).
Anticonvulsant and Anti-nociceptive Evaluation
Siddiqui et al. (2009) synthesized and evaluated a series of benzothiazole compounds for their anticonvulsant, anti-nociceptive, and toxicity properties. The study provides insights into the potential use of these compounds in treating convulsive disorders and pain management (Siddiqui et al., 2009).
Antifungal Activity
Research by Mene et al. (2013) focused on the synthesis and antibacterial screening of fused imino pyrimido benzothiazole and its Schiff's bases. The study demonstrated the biological potential of these heterocycles, particularly their antifungal activities, which could lead to new drug candidates (Mene et al., 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been shown to exhibit a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to a wide range of effects . The specific interactions and resulting changes would depend on the exact nature of the target and the specific biochemical context.
Biochemical Pathways
It’s known that benzothiazole derivatives can affect a variety of biochemical pathways, leading to their broad range of biological activities . The specific pathways and downstream effects would depend on the exact nature of the target and the specific biochemical context.
Pharmacokinetics
It’s known that the compound exhibits potent binding inhibition activity against a corticotropin-releasing factor 1 (crf1) receptor but is rapidly metabolized by human hepatic microsomes . This suggests that the compound may have good bioavailability but a relatively short half-life in the body.
Result of Action
Given its broad range of potential biological activities, it’s likely that the compound could have a variety of effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. This inhibition can lead to anti-inflammatory effects . Additionally, the compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical profile.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound can modulate gene expression, leading to changes in the production of cytokines and other signaling molecules . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, which can impact energy production and other vital cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to inhibition or activation of their activity. For example, its interaction with COX enzymes results in the suppression of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of gene expression and enzyme activity observed in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, adverse effects such as gastrointestinal irritation and hepatotoxicity have been reported. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways underscores its potential as a modulator of biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and binding affinity to cellular components, which determine its accumulation and localization within different tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular processes . Post-translational modifications and targeting signals may direct the compound to these compartments, enhancing its efficacy and specificity in modulating cellular functions.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-2-9-18-19(10-12)27-21(25-18)13-3-6-15(7-4-13)24-20(26)16-8-5-14(22)11-17(16)23/h2-11H,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQUKOMYDBNVIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
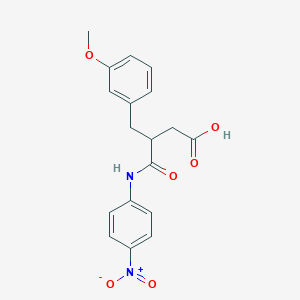
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide](/img/structure/B401525.png)
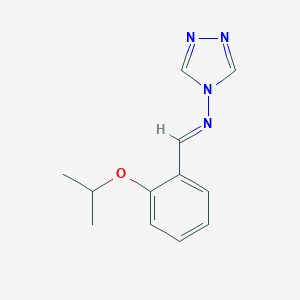
![(E)-1-[5-(4-chloro-2-methylphenyl)furan-2-yl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine](/img/structure/B401527.png)

![2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B401532.png)
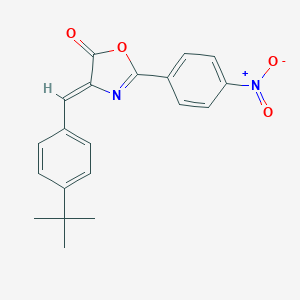
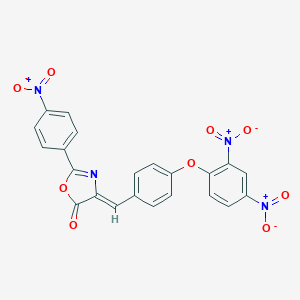
![2-chloro-6-ethoxy-4-[(2-(3-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401537.png)

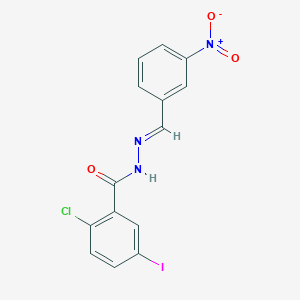

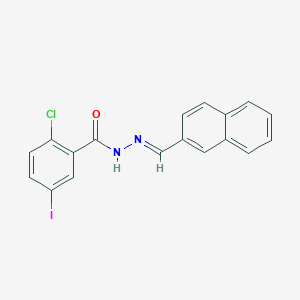
![7-benzyl-8-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401544.png)
